(3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester
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Overview
Description
(3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester is a complex organic compound that features a cyclopropylcarbamic acid esterified with a tert-butyl group and substituted with a 3-amino-5-bromobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester typically involves multiple steps. One common method includes the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The synthesis may proceed as follows:
Protection of the Amino Group: The amino group of 3-amino-5-bromobenzyl is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Carbamate: The protected amine is then reacted with cyclopropyl isocyanate to form the carbamate.
Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromobenzoic acid
- 2-Amino-4-bromobenzoic acid
- 2-Amino-5-bromobenzoic acid
Uniqueness
(3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester is unique due to its specific structural features, such as the cyclopropylcarbamic acid moiety and the tert-butyl ester group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Biological Activity
(3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group, an amino group, and a bromobenzyl moiety, which contribute to its unique chemical reactivity and biological interactions.
- Chemical Formula : C12H14BrN1O2
- Molecular Weight : 284.15 g/mol
- SMILES Notation : CC(C)(C)OC(=O)NCC1=CC=C(C=C1Br)N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on receptors related to neurotransmission and cellular signaling.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating the caspase pathway, leading to cell cycle arrest and subsequent cell death.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |
HeLa (Cervical) | 12.4 | Cell cycle arrest |
A549 (Lung) | 10.8 | Induction of oxidative stress |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. The results indicate moderate efficacy against both gram-positive and gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 64 µg/mL | Bactericidal |
Candida albicans | 16 µg/mL | Fungistatic |
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer, confirming its potential as a therapeutic agent.
-
Antimicrobial Efficacy Evaluation :
- Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential application in treating infections associated with biofilms.
Properties
IUPAC Name |
tert-butyl N-[(3-amino-5-bromophenyl)methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18(13-4-5-13)9-10-6-11(16)8-12(17)7-10/h6-8,13H,4-5,9,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSJQVYDQPWXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC(=C1)Br)N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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